(Diethoxyphosphoryl)acetyl chloride

Description

Properties

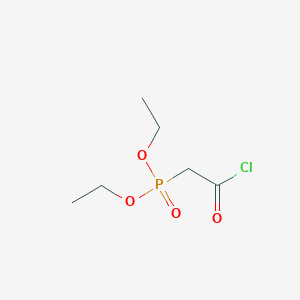

Molecular Formula |

C6H12ClO4P |

|---|---|

Molecular Weight |

214.58 g/mol |

IUPAC Name |

2-diethoxyphosphorylacetyl chloride |

InChI |

InChI=1S/C6H12ClO4P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3 |

InChI Key |

CLAKAYYJMKYMRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(=O)Cl)OCC |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

(Diethoxyphosphoryl)acetyl chloride serves as an acylating agent in various organic reactions. Its utility stems from its ability to introduce the diethoxyphosphoryl group into organic molecules, which can enhance biological activity or modify chemical properties.

Synthesis of Amides

One prominent application is in the amination reaction to synthesize novel amides. The process involves stirring an amine with this compound in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method has been shown to produce a variety of amides containing the difluoromethylenephosphonate moiety efficiently .

Preparation of Biomedicinal Compounds

The compound is also utilized as a building block for synthesizing biomedicinally relevant amides. For instance, difluorothis compound has been specifically highlighted for its role in developing compounds that exhibit potential therapeutic effects .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various synthetic pathways.

Case Study: Synthesis of Difluorodiethoxyphosphorylacetyl Chloride

Research has demonstrated the synthesis of difluorothis compound, which serves as an intermediate for producing complex molecules with potential biological activity. This compound has been linked to improved efficacy in drug development due to its unique phosphonate structure .

Evaluation of Reaction Conditions

A study evaluated different reaction conditions for the amination process, focusing on factors such as solvent choice and temperature. The findings indicated that using THF as a solvent under controlled temperatures significantly enhanced yield and selectivity for desired products .

Comparative Data Table

The following table summarizes key applications and characteristics of this compound:

Comparison with Similar Compounds

Diethyl Phosphorochloridate (O,O-Diethyl Chlorophosphate)

Difluoro(diethoxyphosphoryl)acetyl Chloride

- Structure : (EtO)₂P(O)CF₂COCl

- Key Differences: Fluorine substituents enhance electrophilicity and stability. Exhibits higher resistance to hydrolysis compared to the non-fluorinated analog.

Diethyl (2-Chloroethyl)phosphonate

- Structure : (EtO)₂P(O)CH₂CH₂Cl

- Molecular Formula : C₆H₁₃ClO₃P

- Molecular Weight : 200.6 g/mol

- Key Differences :

- Contains a chloroethyl group instead of acetyl chloride.

- Reacts preferentially in alkylation reactions rather than acylation.

- Applied in the synthesis of flame retardants and surfactants.

Comparison with Other Acyl Chlorides

Acetyl Chloride (CH₃COCl)

Chloroacetyl Chloride (ClCH₂COCl)

Adipoyl Chloride (ClCO(CH₂)₄COCl)

This compound

- Acylation: Reacts with amines to form amides (e.g., synthesis of triazoloquinoxalinone derivatives for neurological therapeutics) .

- Phosphorylation: Participates in Kabachnik–Fields reactions to generate α-aminophosphonates .

Competing Reagents

- Diethyl Chlorophosphate: Limited to phosphorylation; ineffective in acyl transfer.

- Acetyl Chloride: Catalyzes phosphoryl transfer but cannot directly incorporate phosphoryl groups into products .

Data Tables

Preparation Methods

Phosphorylation of Acetyl Chloride with Diethyl Phosphite

A foundational approach involves the direct phosphorylation of acetyl chloride using diethyl phosphite. This method leverages the nucleophilic reactivity of diethyl phosphite toward electrophilic acyl chlorides. In a representative procedure, acetyl chloride reacts with diethyl phosphite in the presence of a Lewis acid catalyst, such as acetyl chloride itself, which acts as both a reactant and catalyst. The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : Diethyl phosphite attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate.

-

Elimination : The intermediate collapses, releasing hydrogen chloride and yielding this compound.

Key parameters include maintaining anhydrous conditions and temperatures between 0–25°C to minimize side reactions like hydrolysis. Yields typically exceed 80% when stoichiometric ratios of acetyl chloride to diethyl phosphite are maintained at 1:1.05.

Chlorination of (Diethoxyphosphoryl)acetic Acid

An alternative route starts with (diethoxyphosphoryl)acetic acid, which undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is advantageous for its scalability and high purity outcomes. The reaction is conducted under reflux in dichloromethane, with SOCl₂ serving as both the chlorinating agent and solvent.

Reaction Conditions :

-

Molar ratio of (diethoxyphosphoryl)acetic acid to SOCl₂: 1:2.5

-

Temperature: 60–70°C

-

Duration: 4–6 hours

The crude product is purified via fractional distillation under reduced pressure (40–50°C at 10 mmHg), achieving >90% purity.

Transesterification of Phosphorylated Precursors

Transesterification offers a route to tailor the ethoxy groups on the phosphorus center. For example, reacting trimethylphosphite with acetyl chloride in the presence of ethanol facilitates sequential alkoxy group exchange:

This method requires strict control of ethanol addition rates to prevent premature precipitation of intermediates. Catalytic amounts of sodium ethoxide enhance reaction efficiency, yielding 75–85% product.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

Acetyl chloride doubles as a catalyst in phosphorylation reactions by activating the carbonyl group for nucleophilic attack. Studies demonstrate that substoichiometric quantities (5–10 mol%) of acetyl chloride accelerate reaction kinetics by 30–40% compared to uncatalyzed systems. Alternative catalysts like anhydrous aluminum chloride (AlCl₃) have been explored but risk over-chlorination.

Solvent Effects

Non-polar solvents (e.g., toluene, dichloromethane) are preferred to stabilize reactive intermediates. Polar aprotic solvents like acetonitrile, while increasing reaction rates, often lead to side reactions such as P–O bond cleavage.

Analytical Validation and Quality Control

Spectroscopic Characterization

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing (Diethoxyphosphoryl)acetyl chloride?

- Methodological Answer : Synthesis typically involves reacting diethyl phosphite with chloroacetyl chloride under anhydrous conditions. Key steps include:

- Using inert gas (e.g., nitrogen) to prevent hydrolysis .

- Controlling reaction temperature (e.g., 0–5°C) to minimize side reactions .

- Purification via fractional distillation under reduced pressure .

Q. What critical precautions are required for handling this compound?

- Methodological Answer :

- Storage : Keep in sealed, moisture-free containers under inert gas (argon/nitrogen) .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water, as it reacts violently to release HCl gas .

- Emergency measures : Neutralize spills with dry sodium bicarbonate, followed by ethanol rinsing .

Q. Which analytical techniques are optimal for quantifying this compound purity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (210–230 nm) for separation from hydrolyzed byproducts .

- Spectroscopy : H and P NMR to confirm structural integrity .

- Titration : Karl Fischer titration to measure residual moisture, critical for stability assessments .

Advanced Research Questions

Q. How can reaction yields be optimized in phosphorylation reactions using this compound?

- Methodological Answer :

- Stoichiometry : Maintain a 1.2–1.5 molar excess of the chloride to ensure complete acylation of nucleophiles (e.g., alcohols/amines) .

- Solvent choice : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates and reduce side reactions .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in sterically hindered systems .

Q. What strategies mitigate hydrolysis during experimental procedures involving this compound?

- Methodological Answer :

- Anhydrous conditions : Pre-dry solvents (e.g., molecular sieves) and reagents .

- Low-temperature reactions : Conduct reactions at –20°C to slow hydrolysis kinetics .

- In-line moisture traps : Use desiccant tubes (e.g., calcium chloride) in reaction setups .

Q. How do structural modifications (e.g., substituents on the phosphoryl group) influence the compound’s reactivity in nucleophilic acyl substitutions?

- Methodological Answer :

- Electron-withdrawing groups : Substituents like nitro or trifluoromethyl increase electrophilicity of the carbonyl carbon, enhancing reactivity .

- Steric effects : Bulky groups (e.g., isopropyl) on the phosphoryl moiety reduce reaction rates with hindered nucleophiles .

- Mechanistic studies : Use kinetic isotope effects (KIEs) and DFT calculations to map transition states and predict reactivity trends .

Data Analysis and Experimental Design

Q. How should researchers address contradictory data in stability studies of this compound?

- Methodological Answer :

- Controlled variables : Standardize humidity, temperature, and light exposure during stability tests .

- Statistical validation : Perform triplicate experiments and apply ANOVA to identify outliers .

- Advanced diagnostics : Use LC-MS to detect trace degradation products not visible via NMR .

Q. What experimental designs are recommended for studying the compound’s reactivity with biomolecules (e.g., amino acids)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.